molecular formula C24H30N4O4 B11034050 N-(4-Methoxyphenyl)-4-{[(pyridin-2-YL)formamido]methyl}-1-oxa-9-azaspiro[5.5]undecane-9-carboxamide

N-(4-Methoxyphenyl)-4-{[(pyridin-2-YL)formamido]methyl}-1-oxa-9-azaspiro[5.5]undecane-9-carboxamide

Cat. No.: B11034050
M. Wt: 438.5 g/mol
InChI Key: DXJWNMXMQCURIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Methoxyphenyl)-4-{[(pyridin-2-YL)formamido]methyl}-1-oxa-9-azaspiro[5.5]undecane-9-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique spirocyclic structure, which contributes to its distinct chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxyphenyl)-4-{[(pyridin-2-YL)formamido]methyl}-1-oxa-9-azaspiro[5.5]undecane-9-carboxamide typically involves multiple steps, including the formation of the spirocyclic core and subsequent functionalization. Common synthetic routes may include:

    Formation of the Spirocyclic Core: This step often involves cyclization reactions, where a linear precursor undergoes intramolecular reactions to form the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxyphenyl)-4-{[(pyridin-2-YL)formamido]methyl}-1-oxa-9-azaspiro[5.5]undecane-9-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain functional groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halides (e.g., NaCl, KBr) and organometallic compounds (e.g., Grignard reagents) are commonly utilized.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(4-Methoxyphenyl)-4-{[(pyridin-2-YL)formamido]methyl}-1-oxa-9-azaspiro[5.5]undecane-9-carboxamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-Methoxyphenyl)-4-{[(pyridin-2-YL)formamido]methyl}-1-oxa-9-azaspiro[5.5]undecane-9-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the precise molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Methoxyphenyl)-4-{[(pyridin-2-YL)formamido]methyl}-1-oxa-9-azaspiro[55]undecane-9-carboxamide stands out due to its spirocyclic structure, which imparts unique chemical and biological properties

Properties

Molecular Formula

C24H30N4O4

Molecular Weight

438.5 g/mol

IUPAC Name

N-(4-methoxyphenyl)-4-[(pyridine-2-carbonylamino)methyl]-1-oxa-9-azaspiro[5.5]undecane-9-carboxamide

InChI

InChI=1S/C24H30N4O4/c1-31-20-7-5-19(6-8-20)27-23(30)28-13-10-24(11-14-28)16-18(9-15-32-24)17-26-22(29)21-4-2-3-12-25-21/h2-8,12,18H,9-11,13-17H2,1H3,(H,26,29)(H,27,30)

InChI Key

DXJWNMXMQCURIA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)N2CCC3(CC2)CC(CCO3)CNC(=O)C4=CC=CC=N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.